

# Comparative Analysis of Bersacapavir and Other Leading HBV Antivirals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bersacapavir*

Cat. No.: *B606041*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is continually evolving, with novel antiviral agents targeting different aspects of the hepatitis B virus (HBV) lifecycle. This guide provides a detailed comparative analysis of **Bersacapavir** (JNJ-56136379), a novel capsid assembly modulator, against established first-line nucleos(t)ide analogue (NA) therapies: Entecavir, Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF). This comparison focuses on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of pivotal clinical trials, offering valuable insights for researchers and drug development professionals.

## Mechanism of Action: A Shift in Therapeutic Strategy

Current standard-of-care NAs for CHB primarily function by inhibiting the HBV reverse transcriptase, thereby preventing the replication of the viral genome. **Bersacapavir** introduces a different mechanism, targeting the viral capsid assembly.

- **Bersacapavir** (JNJ-56136379): This investigational drug is a novel, orally bioavailable capsid assembly modulator (CAM). It works by interfering with the assembly process of the HBV nucleocapsid.<sup>[1]</sup> **Bersacapavir** binds to the hydrophobic pocket at the dimer-dimer interface of the hepatitis B core protein (HBc) subunits, inducing the formation of structurally normal but empty capsids that lack the viral genome and are therefore non-functional.<sup>[2]</sup> This

dual mechanism of action disrupts both early and late stages of the viral life cycle, including the prevention of pregenomic RNA (pgRNA) encapsidation and the inhibition of de novo covalently closed circular DNA (cccDNA) formation.[2][3]

- Entecavir (Baraclude®): A guanosine nucleoside analogue, Entecavir inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyguanosine triphosphate.[4][5] Its triphosphate form is incorporated into the growing DNA chain, causing chain termination and halting viral replication.[6] Entecavir inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[4][5]
- Tenofovir Disoproxil Fumarate (Viread®): TDF is a prodrug of tenofovir, a nucleotide analogue of adenosine 5'-monophosphate.[7][8] After conversion to its active diphosphate form, it inhibits HBV polymerase by competing with deoxyadenosine 5'-triphosphate and, following incorporation into the viral DNA, causes chain termination.[7][8][9]
- Tenofovir Alafenamide (Vemlidy®): TAF is another prodrug of tenofovir, designed to have greater plasma stability and more efficiently deliver tenofovir to hepatocytes compared to TDF.[10] This results in higher intracellular concentrations of the active tenofovir diphosphate in target cells and lower circulating levels of tenofovir, leading to a more favorable renal and bone safety profile at a lower dose.[10][11] Its mechanism of action is the same as TDF.[9]

## Quantitative Data Presentation: Efficacy and Safety at a Glance

The following tables summarize key efficacy and safety data from pivotal clinical trials for each antiviral agent.

### Table 1: Comparative Efficacy of HBV Antivirals

| Metric                          | Bersacapavir<br>(in<br>combination<br>with NA)                                                  | Entecavir                                                                                     | Tenofovir<br>Disoproxil<br>Fumarate<br>(TDF)                             | Tenofovir<br>Alafenamide<br>(TAF)                                    |
|---------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------|
| HBV DNA Suppression (<29 IU/mL) | Data primarily focuses on HBsAg reduction in virally suppressed patients.                       | ~90% in HBeAg-negative and ~67% in HBeAg-positive patients at 48 weeks in pivotal trials.[12] | 93% in HBeAg-negative and 76% in HBeAg-positive patients at 48 weeks.[6] | Non-inferior to TDF; 64% in HBeAg-positive patients at 48 weeks.[13] |
| HBsAg Reduction                 | REEF-2 (NA-suppressed patients): Mean reduction of 1.89 log <sub>10</sub> IU/mL at week 48.[14] | Modest reductions observed over long-term therapy.                                            | 3.2% HBsAg loss in HBeAg-positive patients at 48 weeks.[6]               | Similar modest reductions to TDF.                                    |
| HBeAg Seroconversion            | Not a primary endpoint in recent combination trials with virally suppressed patients.           | 21% at 48 weeks in pivotal trials. [12]                                                       | 21% at 48 weeks.[6]                                                      | Similar rates to TDF.                                                |
| ALT Normalization               | Not a primary endpoint in recent combination trials with virally suppressed patients.           | 78% in HBeAg-negative and 68% in HBeAg-positive patients at 48 weeks.[12]                     | ~77% at 36 months in a real-world study.[15]                             | Higher rates of ALT normalization compared to TDF at week 48. [16]   |

|            |                                                                             |                                                       |                                                          |                                                              |
|------------|-----------------------------------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------|
| Resistance | No resistance to Bersacapavir has been reported in clinical trials to date. | Low rates in naïve patients (1.2% after 6 years).[17] | No documented resistance up to 10 years of treatment.[8] | No resistance detected through 8 years of treatment.[10][18] |
|------------|-----------------------------------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------|

**Table 2: Comparative Safety Profiles of HBV Antivirals**

| Adverse Event Profile      | Bersacapavir                                                             | Entecavir                                                                         | Tenofovir Disoproxil Fumarate (TDF)                                                                           | Tenofovir Alafenamide (TAF)                                                                                            |
|----------------------------|--------------------------------------------------------------------------|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Common Adverse Events      | Headache, vertigo, abdominal discomfort, back pain. <a href="#">[19]</a> | Upper respiratory tract infection, headache, nasopharyngitis. <a href="#">[1]</a> | Dizziness, nausea, diarrhea.                                                                                  | Generally well-tolerated with few side effects.<br><a href="#">[4]</a>                                                 |
| Renal Safety               | No significant renal safety signals reported in Phase 2b trials.         | Generally considered to have a good renal safety profile.                         | Associated with a risk of nephrotoxicity, including decreased eGFR and Fanconi syndrome. <a href="#">[11]</a> | Significantly smaller decreases in eGFR compared to TDF. <a href="#">[13][20]</a>                                      |
| Bone Safety                | No significant bone safety signals reported in Phase 2b trials.          | Generally considered to have a good bone safety profile.                          | Associated with reductions in bone mineral density. <a href="#">[11]</a>                                      | Significantly smaller decreases in bone mineral density at the hip and spine compared to TDF. <a href="#">[13][20]</a> |
| Discontinuation due to AEs | Low rates of discontinuation reported in clinical trials.                | 1% in a long-term safety study. <a href="#">[1]</a>                               | Generally low discontinuation rates.                                                                          | 4 patients out of 500 in a real-world study. <a href="#">[4]</a>                                                       |

## Experimental Protocols: A Look Inside the Clinical Trials

### Bersacapavir: The REEF Studies

The REEF-1 and REEF-2 studies were pivotal Phase 2b, multicenter, double-blind, active-controlled, randomized trials designed to evaluate the efficacy and safety of **Bersacapavir** in combination with other agents for the treatment of CHB.

- REEF-1 (NCT03982186):
  - Objective: To assess the efficacy and safety of various combination regimens of JNJ-73763989 (an siRNA) and/or **Bersacapavir** with a nucleos(t)ide analogue (NA).[3]
  - Patient Population: Included treatment-naïve and virologically suppressed HBeAg-positive and HBeAg-negative patients with chronic hepatitis B.[3]
  - Intervention Arms: Patients were randomized to receive a once-daily oral NA plus placebo (control), oral **Bersacapavir** (250 mg daily) plus an NA, an NA plus subcutaneously injected JNJ-3989 at various doses, or a triple combination of **Bersacapavir**, JNJ-3989, and an NA for 48 weeks.[3]
  - Primary Endpoint: The proportion of patients meeting predefined criteria for stopping NA therapy at week 48 (ALT <3 × ULN, HBV DNA < LLOQ, HBeAg negative, and HBsAg <10 IU/mL).[3]
- REEF-2 (NCT04129554):
  - Objective: To evaluate the efficacy and safety of the combination of JNJ-3989 and **Bersacapavir** with an NA in virologically suppressed HBeAg-negative CHB patients.[21]
  - Patient Population: Enrolled NA-suppressed, HBeAg-negative patients with CHB.[21]
  - Intervention Arms: Patients received either JNJ-3989 (200 mg subcutaneously every 4 weeks) + **Bersacapavir** (250 mg oral daily) + an NA, or placebos for JNJ-3989 and **Bersacapavir** + an active NA for 48 weeks.[21] This was followed by a 48-week off-treatment follow-up period.[21]
  - Primary Endpoint: The proportion of patients achieving functional cure (off-treatment HBsAg seroclearance) at 24 weeks of follow-up.[21]

## Entecavir, TDF, and TAF: Pivotal Registration Trials

The approval of Entecavir, TDF, and TAF for CHB was based on large, randomized, double-blind, active-controlled clinical trials.

- Entecavir: Phase III trials compared Entecavir to Lamivudine in both nucleos(t)ide-naïve and lamivudine-refractory HBeAg-positive and HBeAg-negative patients. The primary efficacy endpoints were histological improvement and reduction in HBV DNA levels at 48 weeks.
- Tenofovir Disoproxil Fumarate (TDF): Two large randomized, double-blind trials (Studies 102 and 103) compared TDF with Adefovir Dipivoxil in HBeAg-negative and HBeAg-positive patients, respectively. The primary endpoint was the proportion of patients with a complete response, defined as HBV DNA <400 copies/mL and histological improvement at week 48.
- Tenofovir Alafenamide (TAF): Two Phase 3, randomized, double-blind, non-inferiority trials compared TAF (25 mg) with TDF (300 mg) in HBeAg-negative (Study 108) and HBeAg-positive (Study 110) patients.<sup>[16]</sup> The primary efficacy endpoint was the proportion of patients with HBV DNA levels below 29 IU/mL at week 48.<sup>[16]</sup> Key safety endpoints included changes in bone mineral density and renal function parameters.<sup>[13]</sup>

## Visualizing the Mechanisms and Workflows Signaling Pathways



[Click to download full resolution via product page](#)

Caption: HBV lifecycle and points of intervention for **Bersacapavir** and Nucleos(t)ide Analogues.

## Experimental Workflow: REEF-2 Clinical Trial



[Click to download full resolution via product page](#)

Caption: Simplified workflow of the REEF-2 clinical trial.

## Conclusion: The Future of HBV Therapy

Entecavir, TDF, and TAF remain the cornerstones of CHB management, offering potent and long-term viral suppression with a high barrier to resistance. TAF has demonstrated an

improved renal and bone safety profile compared to TDF, making it a preferred option for many patients.

**Bersacapavir**, with its novel mechanism of action targeting capsid assembly, represents a promising new approach in the quest for a functional cure for HBV. While clinical trial data from the REEF studies did not demonstrate a significant rate of functional cure as a monotherapy or in the combinations tested, the substantial reductions in HBsAg levels observed suggest that **Bersacapavir** could play a role in future combination therapies. Further research is needed to determine the optimal combination of agents and treatment duration to achieve sustained off-treatment virologic and clinical responses. For researchers and drug developers, the distinct mechanism of **Bersacapavir** offers a new avenue for synergistic therapeutic strategies aimed at achieving the ultimate goal of HBV eradication.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Long-term safety and tolerability of entecavir in patients with chronic hepatitis B in the rollover study ETV-901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of tenofovir disoproxil fumarate in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (bersacapavir) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Effectiveness of Tenofovir Alafenamide in Usual Clinical Practice Confirms Results of Clinical Trials: TARGET-HBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-line treatment of chronic hepatitis B with entecavir or tenofovir in 'real-life' settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of tenofovir disoproxil fumarate in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. Ten-year efficacy and safety of tenofovir disoproxil fumarate treatment for chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Entecavir Safety and Effectiveness in a National Cohort of Treatment-Naïve Chronic Hepatitis B Patients in the US - the ENUMERATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Effectiveness and Safety of Tenofovir Disoproxil Fumarate in Chronic Hepatitis B: A 3-Year, Prospective, Real-World Study in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety and efficacy of entecavir for the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eight-year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug-Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 (Bersacapavir) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-Term Treatment With Tenofovir Alafenamide for Chronic Hepatitis B Results in High Rates of Viral Suppression and Favorable Renal and Bone Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JNJ-73763989 and bersacapavir treatment in nucleos(t)ide analogue-suppressed patients with chronic hepatitis B: REEF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Bersacapavir and Other Leading HBV Antivirals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606041#comparative-analysis-of-bersacapavir-and-other-hbv-antivirals>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)